molecular formula C16H11F3N2OS B2593921 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide CAS No. 392238-68-5

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2593921
CAS No.: 392238-68-5
M. Wt: 336.33
InChI Key: NCOCAPPASDHKCS-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and a cyclopenta[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Cyclopenta[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Cyano Group: This step may involve nucleophilic substitution reactions using cyanide sources.

    Attachment of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions.

    Formation of the Benzamide Moiety: This involves the reaction of the intermediate compound with benzoyl chloride or similar reagents.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents to introduce additional functional groups.

    Reduction: Reducing agents can be used to modify the cyano or trifluoromethyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and trifluoromethyl groups can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide: Lacks the 5,6-dihydro modification.

    N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide: Has a methyl group instead of a trifluoromethyl group.

Uniqueness

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of both the cyano and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The 5,6-dihydro modification also adds to its distinct structural and functional properties.

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2OS/c17-16(18,19)10-4-1-3-9(7-10)14(22)21-15-12(8-20)11-5-2-6-13(11)23-15/h1,3-4,7H,2,5-6H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOCAPPASDHKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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